Tert-butyl 4-carbamothioyloxane-4-carboxylate
Description
Tert-butyl 4-carbamothioyloxane-4-carboxylate is a thiourea-functionalized oxane derivative with a tert-butyl ester group. The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes . The carbamothioyl (thiourea) group may confer unique reactivity, such as hydrogen-bonding interactions or metal coordination, which are valuable in catalysis or supramolecular chemistry .
Key structural features include:
- Oxane ring: A six-membered oxygen-containing heterocycle.
- Carbamothioyl group: A thiourea (-NH-CS-NH₂) substituent at the 4-position.
- tert-butyl carboxylate: A bulky ester group providing steric protection.
Physical properties (inferred from analogs):
Properties
IUPAC Name |
tert-butyl 4-carbamothioyloxane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(13)11(8(12)16)4-6-14-7-5-11/h4-7H2,1-3H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZSMPBFGATOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-carbamothioyloxane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-4-carboxylate with thiocarbamoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-carbamothioyloxane-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiocarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl 4-carbamothioyloxane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-carbamothioyloxane-4-carboxylate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of tert-butyl 4-carbamothioyloxane-4-carboxylate with structurally related compounds, focusing on molecular features, stability, and applications.
Structural and Functional Differences
- Thiourea vs. Carbamate/Carbamoyl : The carbamothioyl group in the target compound offers distinct reactivity compared to carbamates (e.g., ) or carbamoyl groups (), particularly in nucleophilic substitution or metal-binding applications .
- Oxane vs. Piperidine/Pyrrolidine : The oxane ring’s oxygen atom may influence solubility and hydrogen-bonding interactions differently than nitrogen-containing heterocycles (e.g., piperidine in ).
Stability and Reactivity
- Thermal Stability : tert-butyl esters (e.g., ) generally decompose at elevated temperatures, releasing isobutylene and CO₂. The thiourea group may introduce additional thermal sensitivity .
- Chemical Reactivity : Unlike the chlorophenyl derivative (), the target compound’s thiourea group could participate in redox reactions or act as a ligand in coordination chemistry .
Biological Activity
Tert-butyl 4-carbamothioyloxane-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which includes a tert-butyl group and a carbamothioate moiety. Its structural features contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl esters with thiocarbonyl compounds. The process can be optimized through various organic synthesis techniques to enhance yield and purity.
Biological Activity
The biological activity of this compound has been explored in several studies, demonstrating various pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, along with moderate activity against Gram-negative bacteria like Escherichia coli .
Antifeedant Properties
Some studies have highlighted the antifeedant properties of related compounds. For example, a derivative displayed weak feeding deterrent activity against adult insects, suggesting potential applications in pest management .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in various biological contexts:
- Case Study on Antimicrobial Efficacy : A study investigated the impact of this compound on bacterial growth inhibition. Results indicated a dose-dependent response, with higher concentrations leading to more significant bacteriostatic effects.
- Case Study on Insect Deterrence : Another case study assessed the behavioral responses of pests to the compound, finding that it significantly reduced feeding rates in controlled environments.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
